

## Application Notes and Protocols for Urofollitropin in Oocyte In Vitro Maturation

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

In vitro maturation (IVM) of oocytes is a valuable assisted reproductive technology (ART) for specific patient populations, including those with polycystic ovary syndrome (PCOS) and as a fertility preservation strategy. IVM involves the collection of immature oocytes from small antral follicles and their maturation in a laboratory setting. **Urofollitropin**, a highly purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, plays a crucial role in follicular development and oocyte maturation.[1][2] While traditionally used for in vivo ovarian stimulation, **urofollitropin** is also a key component of IVM culture media, where it promotes the maturation of cumulus-oocyte complexes (COCs).[3][4] These application notes provide detailed protocols for the use of **urofollitropin** in IVM, summarize relevant quantitative data, and illustrate the associated signaling pathways.

### **Data Presentation**

The efficacy of **urofollitropin** and other FSH preparations in IVM protocols can be assessed by several key metrics, including oocyte maturation rate, fertilization rate, and subsequent embryo development. The following tables summarize quantitative data from studies evaluating the use of FSH in IVM culture media and in vivo stimulation protocols.



Parameter	Urofollitropin (in vivo stimulation)	Recombinant FSH (in vivo stimulation)	Reference
Oocyte Maturation Rate	79.0%	76.5%	[5]
Fertilization Rate	58.6%	53.6%	
High-Quality Embryo Rate	31.1%	25.7%	
Clinical Pregnancy Rate	44.4%	33.7%	

Table 1: Comparison of Reproductive Outcomes Following In Vivo Ovarian Stimulation with **Urofollitropin** vs. Recombinant FSH.

FSH Concentrati on in IVM Medium	Oocyte Maturation Rate (to Metaphase II)	Fertilization Rate	Cleavage Rate	Clinical Pregnancy Rate	Reference
0 IU/mL	47%	45%	32%	0%	
0.075 IU/mL	81%	83%	80%	17%	
7.5 IU/mL	83%	80%	77%	14%	

Table 2: Effect of Recombinant FSH Concentration in IVM Medium on Clinical Outcomes.



FSH Concentration in IVM Medium	Oocyte Maturation Rate (to Metaphase II)	Reference
0 IU/L	24%	
20-40 IU/L	19%	-
70 IU/L	39%	_
250 IU/L	37%	-

Table 3: Impact of FSH Concentration on Nuclear Maturation of Human Oocytes Collected Ex Vivo.

## **Experimental Protocols**

The following protocols are synthesized from multiple sources to provide a comprehensive methodology for the use of **urofollitropin** in the in vitro maturation of human oocytes.

# Protocol 1: In Vitro Maturation of Immature Oocytes with Urofollitropin

This protocol details the steps for the in vitro maturation of cumulus-oocyte complexes (COCs) using a culture medium supplemented with **urofollitropin**.

#### Materials:

- Urofollitropin for injection, purified
- Oocyte washing medium (e.g., modified HTF with heparin)
- IVM culture medium (e.g., Medicult IVM medium, TCM-199)
- Human Chorionic Gonadotropin (hCG)
- Maternal serum (heat-inactivated and filtered) or synthetic serum substitute
- Culture dishes



Incubator (37°C, 5-6% CO2 in air)

#### Procedure:

- Preparation of IVM Culture Medium:
  - Aseptically reconstitute the lyophilized urofollitropin according to the manufacturer's instructions.
  - Supplement the base IVM culture medium with urofollitropin to a final concentration of 75 mIU/mL.
  - For some protocols, also supplement the medium with hCG to a final concentration of 0.5
     IU/mL to 75 mIU/mL.
  - Add 10% heat-inactivated maternal serum.
  - Pre-equilibrate the prepared medium in the incubator for at least 2 hours before use.
- · Oocyte Retrieval and Preparation:
  - Retrieve immature COCs from small antral follicles (5-8 mm in diameter).
  - Wash the collected COCs in pre-warmed oocyte washing medium to remove follicular fluid and red blood cells.
- In Vitro Culture and Maturation:
  - Transfer the washed COCs into the pre-equilibrated IVM culture medium supplemented with urofollitropin.
  - Culture a maximum of 10 COCs per dish.
  - Incubate the oocytes for 26-28 hours at 37°C in a humidified atmosphere of 5-6% CO2 in air.
- Assessment of Oocyte Maturation:



- After the incubation period, denude the oocytes of their cumulus cells using enzymatic (e.g., hyaluronidase) and mechanical methods.
- Assess the nuclear maturation stage of the oocytes under a microscope. A mature oocyte
  is identified by the presence of the first polar body, indicating progression to the
  metaphase II (MII) stage.

# Protocol 2: FSH Priming Prior to Oocyte Retrieval for IVM

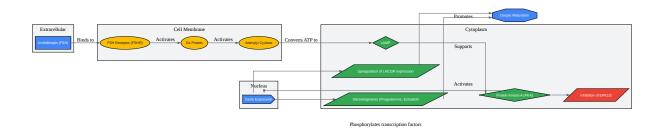
In some IVM protocols, a short course of in vivo FSH stimulation, known as priming, is administered to enhance oocyte quality and maturation potential.

#### Procedure:

- Administer a low dose of urofollitropin (e.g., 150 IU/day) for 3 days, starting on day 3 of the menstrual cycle.
- Monitor follicular growth via ultrasound. Oocyte retrieval is typically scheduled when the leading follicles reach a diameter of 9-11 mm.
- Proceed with oocyte retrieval and the IVM protocol as described in Protocol 1.

# Mandatory Visualization Signaling Pathways and Experimental Workflows

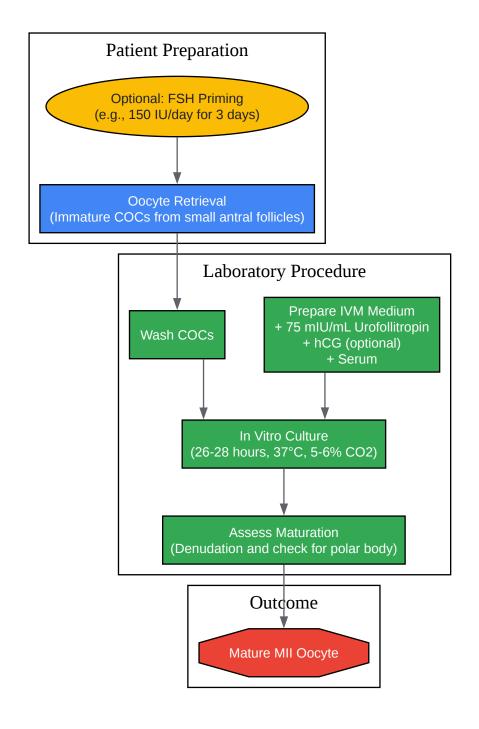




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Caption: FSH signaling in cumulus cells during IVM.





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Caption: Experimental workflow for **urofollitropin** in oocyte IVM.

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